molecular formula C7H15Cl2N5O B15299024 5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride

5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride

Katalognummer: B15299024
Molekulargewicht: 256.13 g/mol
InChI-Schlüssel: JZOAXQBRQYWZNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride is a compound that features a piperidine ring and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride typically involves multiple steps. One common method includes the reaction of 3-aminopiperidine with a triazole derivative under controlled conditions. The reaction is often catalyzed by a metal catalyst and may require specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-2-(3-Aminopiperidin-1-yl)ethanol hydrochloride
  • 1-[(3R)-3-aminopiperidin-1-yl]ethan-1-one dihydrochloride

Uniqueness

5-(3-aminopiperidin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride is unique due to its specific combination of a piperidine ring and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H15Cl2N5O

Molekulargewicht

256.13 g/mol

IUPAC-Name

3-(3-aminopiperidin-1-yl)-1,4-dihydro-1,2,4-triazol-5-one;dihydrochloride

InChI

InChI=1S/C7H13N5O.2ClH/c8-5-2-1-3-12(4-5)6-9-7(13)11-10-6;;/h5H,1-4,8H2,(H2,9,10,11,13);2*1H

InChI-Schlüssel

JZOAXQBRQYWZNP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=NNC(=O)N2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.